3-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
3-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps. One common method includes the condensation of 2-amino-3-butoxybenzoic acid with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted benzamides with various functional groups replacing the butoxy group.
Scientific Research Applications
3-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in creating advanced materials with unique properties.
Biological Studies: It serves as a molecular probe in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
- N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butoxybenzamide
Uniqueness
3-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-butoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C20H22N2O4/c1-3-4-10-25-16-7-5-6-14(11-16)20(24)21-15-8-9-18-17(12-15)22-19(23)13(2)26-18/h5-9,11-13H,3-4,10H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
DQWIMJOPIQUNQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C |
Origin of Product |
United States |
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